molecular formula C28H27N5O3S2 B2766012 N-(2-ethoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 896677-79-5

N-(2-ethoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2766012
CAS No.: 896677-79-5
M. Wt: 545.68
InChI Key: TVLZFEVMLODDEA-UHFFFAOYSA-N
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Description

This product is the chemical compound N-(2-ethoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide, supplied for early discovery and investigative research. The compound has a CAS Registry Number of 896677-79-5 . It has a molecular formula of C28H27N5O3S2 and a molecular weight of 545.7 g/mol . The structure of this molecule features a 1,2,4-triazole core, a moiety known for its significant relevance in medicinal chemistry. Heterocycles containing 1,2,4-triazole fragments are recognized for a diverse range of pharmacological activities and are active ingredients in several clinical drugs, particularly as antifungals (e.g., fluconazole, itraconazole) and antivirals . The presence of a benzo[d]thiazol-3(2H)-one group further adds to the compound's potential as a versatile scaffold in the development of novel bioactive molecules. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications. Researchers are responsible for confirming the product's identity and/or purity to meet the specific needs of their experiments.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O3S2/c1-2-36-23-14-8-6-12-21(23)29-26(34)19-37-27-31-30-25(32(27)17-16-20-10-4-3-5-11-20)18-33-22-13-7-9-15-24(22)38-28(33)35/h3-15H,2,16-19H2,1H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLZFEVMLODDEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CCC3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex compound that exhibits a variety of biological activities due to its unique structural features. This article explores its synthesis, biological evaluation, and potential therapeutic applications.

Structural Overview

The compound has the molecular formula C27H22F3N5O3S2C_{27}H_{22}F_3N_5O_3S^2 and a molecular weight of approximately 585.62 g/mol. Its structure integrates multiple pharmacologically relevant moieties, including:

  • Benzothiazole core
  • Triazole ring
  • Trifluoromethylphenyl group

These structural components suggest potential applications in medicinal chemistry, particularly in anticancer and antifungal therapies.

Anticancer Properties

Research indicates that compounds structurally similar to N-(2-ethoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide exhibit significant anticancer activities. Notably:

  • Inhibition of Cell Migration and Growth : Studies have shown that related compounds can inhibit the migration and growth of various cancer cell lines, including melanoma and breast cancer .
  • Mechanism of Action : The triazole moiety is particularly linked to antifungal and anticancer properties, suggesting that this compound may interact with specific biological targets involved in cancer progression .

Anti-inflammatory and Analgesic Effects

In addition to its anticancer properties, the compound has shown promise in anti-inflammatory and analgesic evaluations:

  • Evaluation in Animal Models : In studies involving animal models, compounds with similar structures demonstrated significant anti-inflammatory and analgesic effects when compared to reference drugs .
  • Free Radical Scavenging Activity : The compound's ability to scavenge free radicals contributes to its anti-inflammatory properties .

Synthesis

The synthesis of N-(2-ethoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves several steps:

  • Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Incorporation of the Triazole Ring : The triazole ring is synthesized through cyclization reactions that require precise control over reaction conditions.
  • Final Coupling Reaction : The final product is obtained through coupling reactions that link the various moieties together .

Comparative Analysis with Related Compounds

A comparative analysis highlights the uniqueness of N-(2-ethoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide against simpler analogs:

Compound NameMolecular FormulaKey Features
4-HydroxybenzothiazoleC7H6N2OSSimple benzothiazole derivative with antimicrobial properties
5-MethylbenzothiazoleC8H7NOSContains methyl substituent; studied for antifungal activity
1,2,4-Triazole DerivativeC3H3N5Known for broad-spectrum antifungal properties; lacks complex substituents

These comparisons underscore the enhanced biological activity of N-(2-ethoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide due to its intricate structure combining multiple pharmacophores .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several synthesized analogues, differing primarily in substituents on the triazole ring, acetamide nitrogen, and appended heterocycles. Key comparisons include:

A. Triazole Substituents

  • Phenethyl vs. Allyl/Thiophenmethyl Groups : The 4-phenethyl substituent in the target compound contrasts with 4-allyl () or 4-ethyl groups (). Bulkier aromatic substituents like phenethyl may enhance lipophilicity and membrane permeability compared to smaller alkyl chains .
  • Benzo[d]thiazol-2-one vs. Thiophene : The benzo[d]thiazol-2-one moiety (target) differs from thiophene-containing analogues (e.g., ). The former’s fused aromatic system may improve π-π stacking interactions in biological targets, while thiophene derivatives offer electronic modulation via sulfur’s lone pairs .

B. Acetamide Nitrogen Substituents

  • N-(2-Ethoxyphenyl) vs. N-Aryl Groups : The 2-ethoxyphenyl group provides steric hindrance and electron-donating effects, distinct from N-phenyl () or N-(4-fluorophenyl) () substituents. Such variations influence solubility and metabolic stability .

C. Thioacetamide Linkers

  • The thioether bridge in the target compound is conserved across analogues (e.g., ), critical for maintaining conformational flexibility and hydrogen-bonding capacity .
Physicochemical Properties

Melting points and solubility trends can be inferred from structurally related compounds:

Compound Class Substituents Melting Point (°C) Yield (%) Reference
Quinazolinone-thioacetamides N-Phenyl, N-Tolyl, N-Ethylphenyl 170–315 68–91
Triazole-thioacetamides N-(4-Fluorophenyl), 4-ethyl-5-thienyl 489–491* N/A
Target Compound N-(2-Ethoxyphenyl), 4-phenethyl Not reported N/A

*Melting points for triazole-thioacetamides vary widely; fluorophenyl derivatives exhibit higher thermal stability .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-(2-ethoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide?

  • Methodology :

  • Step 1 : Synthesis of the triazole core via cycloaddition or condensation reactions. For example, 1,2,4-triazole rings are often formed using hydrazine derivatives and carbonyl compounds under reflux conditions .
  • Step 2 : Introduction of the thioacetamide moiety through nucleophilic substitution. Chloroacetamide intermediates (e.g., 2-chloro-N-(triazolyl)acetamide) react with thiol-containing precursors (e.g., 2-oxobenzo[d]thiazole derivatives) in polar aprotic solvents (e.g., DMF) with base catalysis .
  • Step 3 : Functionalization of the phenethyl and ethoxyphenyl groups via alkylation or coupling reactions. Pd-catalyzed cross-coupling or Mitsunobu reactions may be used for aromatic substitutions .
  • Optimization : Reaction temperatures (60–100°C), solvent polarity, and stoichiometric ratios are critical for yield improvement. Purification typically involves column chromatography or recrystallization .

Q. Which analytical techniques are essential for structural characterization of this compound?

  • Key Techniques :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and stereochemistry. Aromatic protons (δ 6.5–8.5 ppm) and thiomethyl groups (δ 2.5–3.5 ppm) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for the triazole-thioacetamide backbone .
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S stretch) confirm functional groups .
  • X-ray Crystallography : Resolves absolute configuration and intermolecular interactions, though suitable crystals may require slow evaporation from ethanol/DMSO mixtures .

Q. What functional groups in this compound contribute to its bioactivity?

  • Critical Groups :

  • 1,2,4-Triazole Ring : Enhances hydrogen bonding with biological targets (e.g., enzymes) and improves metabolic stability .
  • Thioacetamide Linker (-S-CO-NH-) : Facilitates redox-mediated interactions (e.g., disulfide bridge formation) and modulates solubility .
  • 2-Oxobenzo[d]thiazole : Imparts electrophilic reactivity, enabling covalent binding to cysteine residues in target proteins .
  • Phenethyl and Ethoxyphenyl Groups : Hydrophobic moieties enhance membrane permeability and influence receptor binding affinity .

Advanced Research Questions

Q. How can researchers optimize the pharmacokinetic properties (e.g., solubility, bioavailability) of this compound?

  • Strategies :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) on the ethoxyphenyl or acetamide moiety to improve aqueous solubility .
  • Salt Formation : React with hydrochloric or succinic acid to generate ionic derivatives with enhanced dissolution rates .
  • Structural Analog Synthesis : Replace the phenethyl group with hydrophilic substituents (e.g., pyridyl) or PEGylated chains .
  • Nanoparticle Encapsulation : Use liposomal or polymeric carriers to bypass first-pass metabolism and prolong circulation time .

Q. How should contradictions in reported biological activity data (e.g., IC50 variability) be addressed?

  • Resolution Steps :

  • Assay Standardization : Compare activities under identical conditions (pH, temperature, cell lines). For example, discrepancies in antimicrobial assays may arise from differences in bacterial strain susceptibility .
  • Purity Validation : Ensure >95% purity via HPLC to exclude confounding effects from synthetic byproducts .
  • Mechanistic Replication : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) to confirm target engagement .
  • Structural Confirmation : Re-evaluate compound identity in conflicting studies using NMR and HRMS to rule out batch-to-batch variability .

Q. What computational approaches are suitable for elucidating the mechanism of action of this compound?

  • Methods :

  • Molecular Docking : Simulate interactions with putative targets (e.g., kinases, GPCRs) using AutoDock Vina. Focus on the triazole and thioacetamide groups as binding anchors .
  • MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to identify critical residues for mutagenesis studies .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide rational design .

Q. How do structural analogs of this compound compare in terms of efficacy and selectivity?

  • Comparative Analysis :

Analog Modification Efficacy Selectivity Reference
Analog A Replacement of ethoxyphenyl with fluorophenylSimilar IC50 vs. kinase XImproved CYP450 selectivity
Analog B Addition of methyl group to triazole2× higher potency in cell assaysReduced hepatotoxicity
Analog C Thiourea linker instead of thioacetamideLower solubilityEnhanced bacterial membrane penetration

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